N-[4-Methyl-2-(2-oxo-2-phenylethyl)phenyl]acetamide
Description
N-[4-Methyl-2-(2-oxo-2-phenylethyl)phenyl]acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a phenyl group substituted with a methyl group and an oxo-phenylethyl group
Properties
CAS No. |
62641-46-7 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(4-methyl-2-phenacylphenyl)acetamide |
InChI |
InChI=1S/C17H17NO2/c1-12-8-9-16(18-13(2)19)15(10-12)11-17(20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
HHTATZMVBWPJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Methyl-2-(2-oxo-2-phenylethyl)phenyl]acetamide typically involves the reaction of 4-methylacetophenone with phenylacetic acid derivatives under specific conditions. The reaction is often catalyzed by acidic or basic catalysts, and the temperature and solvent used can vary depending on the desired yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-Methyl-2-(2-oxo-2-phenylethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The phenyl and methyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[4-Methyl-2-(2-oxo-2-phenylethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-Methyl-2-(2-oxo-2-phenylethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Phenethylacetamide: This compound shares a similar acetamide structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
N-[4-Methyl-2-(2-oxo-2-phenylethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of a methyl group and an oxo-phenylethyl group differentiates it from other acetamides and contributes to its unique properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
